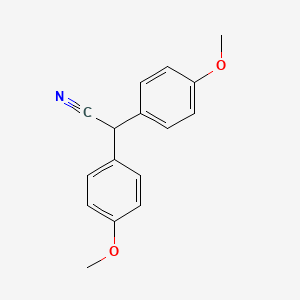

Bis(4-methoxyphenyl)acetonitrile

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,2-bis(4-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c1-18-14-7-3-12(4-8-14)16(11-17)13-5-9-15(19-2)10-6-13/h3-10,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYVKMNROFWNHHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00283790 | |

| Record name | bis(4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6275-26-9 | |

| Record name | NSC33422 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | bis(4-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00283790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: (4-Methoxyphenyl)acetonitrile

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of (4-methoxyphenyl)acetonitrile, a significant chemical intermediate in the pharmaceutical and agrochemical industries. The initial request specified "Bis(4-methoxyphenyl)acetonitrile"; however, a thorough search of chemical databases and scientific literature indicates a lack of readily available information and a specific CAS number for a di-substituted compound under this name. The most likely intended compound, or a closely related and well-documented alternative, is (4-methoxyphenyl)acetonitrile (CAS No. 104-47-2), which features a single 4-methoxyphenyl group. This guide will, therefore, focus on this mono-substituted arylacetonitrile, providing comprehensive data on its properties, synthesis, and applications.

(4-Methoxyphenyl)acetonitrile , also known as 4-methoxybenzyl cyanide, is an organic compound that plays a crucial role as a building block in the synthesis of various more complex molecules.[1][2] Its chemical structure, consisting of a p-methoxyphenyl group attached to an acetonitrile moiety, makes it a versatile reagent in organic synthesis.[1]

Chemical and Physical Properties

A summary of the key quantitative data for (4-methoxyphenyl)acetonitrile is presented in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 104-47-2 | [1][2] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | |

| Appearance | Clear colorless to slightly yellow liquid | [2] |

| Boiling Point | 286-287 °C | |

| Density | 1.085 g/mL at 25 °C | |

| Refractive Index | n20/D 1.531 | |

| Flash Point | 117 °C | |

| Solubility | Soluble in organic solvents | [1] |

Experimental Protocols

The synthesis of (4-methoxyphenyl)acetonitrile can be achieved through various methods. A common and well-established laboratory-scale synthesis involves the reaction of anisyl chloride with sodium cyanide. Below is a detailed methodology adapted from established organic synthesis procedures.

Synthesis of (4-Methoxyphenyl)acetonitrile from Anisyl Alcohol

This two-step synthesis first converts anisyl alcohol to anisyl chloride, which is then cyanated to yield the final product.

Step 1: Preparation of Anisyl Chloride

-

In a 1-liter flask equipped with a paddle-blade stirrer, combine 138 g (1 mole) of anisyl alcohol and 248 ml of concentrated hydrochloric acid.

-

Stir the mixture vigorously for 15 minutes.

-

Transfer the contents to a separatory funnel and separate the lower layer, which is the anisyl chloride.

-

Dry the anisyl chloride over 20 g of granular calcium chloride for approximately 30 minutes.

-

Filter the mixture to remove the drying agent.

Step 2: Cyanation of Anisyl Chloride

-

In a 2-liter three-necked round-bottomed flask, fitted with an efficient sealed stirrer and a reflux condenser with a drying tube, place the dried anisyl chloride from Step 1.

-

Add 73.6 g (1.5 moles) of finely powdered sodium cyanide, 10 g of sodium iodide, and 500 ml of dry acetone.

-

Heat the heterogeneous reaction mixture to reflux with vigorous stirring for 16-20 hours.

-

After the reaction is complete, cool the mixture and filter it with suction.

-

Wash the solid on the filter with 200 ml of acetone and discard the solid.

-

Combine the filtrates and distill to remove the acetone.

-

Take up the residual oil in 300 ml of benzene and wash with three 100-ml portions of hot water.

-

Dry the benzene solution over anhydrous sodium sulfate for about 15 minutes.

-

Remove the solvent by distillation under reduced pressure.

-

The resulting crude p-methoxyphenylacetonitrile can be purified by vacuum distillation.

Applications in Drug Development

(4-Methoxyphenyl)acetonitrile is a key intermediate in the synthesis of several pharmaceutical compounds.[3] Its utility in drug development is primarily as a precursor for more complex active pharmaceutical ingredients (APIs).

One of the most notable applications is in the synthesis of Venlafaxine , an antidepressant medication.[3] The synthesis of Venlafaxine often involves a multi-step process where (4-methoxyphenyl)acetonitrile is a crucial starting material. It is also used in the preparation of Tyramine.[3]

Furthermore, derivatives of (4-methoxyphenyl)acetonitrile have been investigated for their potential biological activities. For instance, it has been used as a starting reagent in the synthesis of certain thiazolidine-4,5-dione derivatives which have shown antibiotic activity.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of (4-methoxyphenyl)acetonitrile from anisyl alcohol, as described in the experimental protocol.

Caption: Synthesis of (4-methoxyphenyl)acetonitrile.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals working with (4-methoxyphenyl)acetonitrile. While the initially requested "this compound" remains an obscure compound, the provided information on its mono-substituted analogue offers a valuable and practical resource for laboratory and industrial applications.

References

Bis(4-methoxyphenyl)acetonitrile physical properties

An In-depth Examination of a Seemingly Novel Compound

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical whitepaper addresses the physical properties, experimental protocols, and potential biological activities of Bis(4-methoxyphenyl)acetonitrile. Extensive research indicates that "this compound" is not a standard nomenclature for a well-documented compound in scientific literature. The most chemically plausible interpretation of this name is 2,2-bis(4-methoxyphenyl)acetonitrile . However, publicly available data on this specific molecule is exceptionally scarce. This guide will summarize the limited information available and provide context based on related, well-characterized compounds, primarily (4-methoxyphenyl)acetonitrile.

Compound Identification and Nomenclature

The term "this compound" suggests a chemical structure where two 4-methoxyphenyl groups are attached to an acetonitrile backbone. The most logical point of attachment for two such groups would be the alpha-carbon (the carbon adjacent to the nitrile group), leading to the structure of 2,2-bis(4-methoxyphenyl)acetonitrile .

It is crucial to distinguish this compound from the more common and well-documented (4-methoxyphenyl)acetonitrile (also known as 4-methoxybenzyl cyanide), which possesses only one 4-methoxyphenyl group. Due to the profound lack of specific data for the "bis" compound, much of the following discussion will draw comparisons to this mono-substituted analogue to provide a theoretical framework.

Physical Properties

A comprehensive search of chemical databases and scientific literature did not yield specific, experimentally determined physical properties for 2,2-bis(4-methoxyphenyl)acetonitrile. The following table presents data for the related compound, (4-methoxyphenyl)acetonitrile, for reference.

| Property | Value for (4-methoxyphenyl)acetonitrile | Citation |

| CAS Number | 104-47-2 | [1][2] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [2][3] |

| Appearance | Clear, colorless to pale-yellow liquid | [3] |

| Melting Point | 8 °C | [4] |

| Boiling Point | 286-287 °C | [2][4] |

| Density | 1.085 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.531 | [2] |

| Solubility | Moderately soluble in organic solvents. | [1] |

Theoretical properties for 2,2-bis(4-methoxyphenyl)acetonitrile would be expected to differ significantly. The addition of a second 4-methoxyphenyl group would substantially increase the molecular weight and likely result in a higher melting point, making it a solid at room temperature.

Experimental Protocols

Synthesis of 2,2-bis(4-methoxyphenyl)acetonitrile

No specific, detailed experimental protocol for the synthesis of 2,2-bis(4-methoxyphenyl)acetonitrile was found in the reviewed literature. However, a plausible synthetic route could involve the dialkylation of a phenylacetonitrile derivative or the reaction of a suitable carbanion with a 4-methoxy-substituted electrophile.

A related synthesis of a substituted acrylonitrile, 2-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile , has been reported.[5] This was achieved through a base-catalyzed condensation reaction of 3,4,5-trimethoxybenzaldehyde with (4-methoxyphenyl)acetonitrile.[5] This suggests that (4-methoxyphenyl)acetonitrile can serve as a versatile starting material for more complex molecules.

The following diagram outlines a generalized experimental workflow for a base-catalyzed condensation, which could be adapted for the synthesis of related compounds.

Figure 1. Generalized workflow for base-catalyzed synthesis and purification.

Spectroscopic Analysis

No specific NMR, IR, or mass spectrometry data for 2,2-bis(4-methoxyphenyl)acetonitrile has been published. For reference, the characteristic spectral features of (4-methoxyphenyl)acetonitrile include:

-

IR Spectroscopy: A sharp, strong absorption band around 2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.

-

¹H NMR Spectroscopy: Characteristic signals for the methoxy group protons (a singlet around 3.8 ppm), the methylene protons (a singlet around 3.7 ppm), and the aromatic protons in the para-substituted phenyl ring (two doublets between 6.8 and 7.3 ppm).

-

¹³C NMR Spectroscopy: Resonances for the nitrile carbon, the carbons of the phenyl ring, the methylene carbon, and the methoxy carbon.

Biological Activity and Signaling Pathways

There is no available information on the biological activity or mechanism of action of 2,2-bis(4-methoxyphenyl)acetonitrile. A study on a more complex, related molecule, 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile , indicated that it possesses anti-inflammatory properties.[6] However, it is not possible to extrapolate these findings to 2,2-bis(4-methoxyphenyl)acetonitrile without experimental data.

Given the lack of information on its biological targets, no signaling pathway diagrams can be generated at this time.

Conclusion and Future Directions

This technical guide highlights a significant gap in the scientific literature regarding the physical properties and biological activity of This compound , likely referring to 2,2-bis(4-methoxyphenyl)acetonitrile . The compound remains largely uncharacterized.

Future research should focus on:

-

Unambiguous Synthesis and Characterization: Developing and publishing a reliable synthetic protocol for 2,2-bis(4-methoxyphenyl)acetonitrile and fully characterizing it using modern analytical techniques (NMR, MS, IR, and X-ray crystallography).

-

Evaluation of Physical Properties: Experimentally determining its melting point, boiling point, solubility in various solvents, and other key physical parameters.

-

Screening for Biological Activity: Investigating its potential pharmacological effects, drawing possible parallels from related structures with anti-inflammatory or other activities.

Until such studies are conducted, this compound remains a theoretical entity with speculative properties based on its constituent parts. Researchers interested in this molecule should begin with foundational synthesis and characterization.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 4-Methoxyphenylacetonitrile 97 104-47-2 [sigmaaldrich.com]

- 3. atul.co.in [atul.co.in]

- 4. fishersci.com [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of Bis(4-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, specifically the melting point, of bis(4-methoxyphenyl)acetonitrile. It includes a summary of available data, a comprehensive experimental protocol for melting point determination, and a visual representation of the experimental workflow.

Core Physicochemical Data

Precise physicochemical data is fundamental for the characterization and development of any chemical entity. The melting point is a critical parameter for assessing purity and for various formulation and manufacturing processes.

| Parameter | Value | Source(s) |

| Melting Point | Not available in the public domain. | N/A |

Note on Data Availability: Extensive searches of chemical databases and scientific literature did not yield a specific melting point for this compound. The closely related compound, (4-methoxyphenyl)acetonitrile, has a reported melting point of 8 °C.[1][2][3] However, this is a distinct chemical entity, and its properties should not be extrapolated to this compound. The lack of a reported melting point for the "bis" compound suggests it may be a novel or less-characterized substance.

Experimental Protocol: Capillary Melting Point Determination

The following is a standard and widely accepted methodology for the precise determination of the melting point of a solid crystalline compound.

Objective: To determine the melting point range of a solid organic compound with high accuracy and reproducibility.

Materials and Equipment:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device)

-

Capillary tubes (thin-walled, sealed at one end)

-

Sample of the solid compound (finely powdered and dry)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

-

Thermometer (calibrated) or digital temperature probe

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry, as moisture can depress the melting point.

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer within the capillary tube.

-

-

Loading the Capillary Tube:

-

Tamp the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and gently tap the sealed end on a hard surface to pack the sample tightly into the bottom.

-

Repeat until a packed column of 2-3 mm in height is achieved. A properly packed sample is crucial for an accurate reading.

-

-

Calibration of the Apparatus (if required):

-

If using a non-digital apparatus or for ensuring the highest accuracy, calibrate the thermometer using standard compounds with known, sharp melting points (e.g., benzoic acid, caffeine).

-

-

Melting Point Determination:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the initial heating rate to be rapid to approach the expected melting point quickly. If the approximate melting point is unknown, a preliminary, rapid determination can be performed.

-

As the temperature approaches the anticipated melting point (within 15-20 °C), reduce the heating rate to 1-2 °C per minute. A slow heating rate is critical for observing the exact melting range.

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to heat slowly and record the temperature at which the last crystal melts completely (the end of the melting range).

-

-

Reporting the Melting Point:

-

The melting point should be reported as a range from the temperature of initial melting to the temperature of complete liquefaction.

-

For a pure compound, this range is typically narrow (0.5-2 °C). A broad melting range often indicates the presence of impurities.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the capillary melting point determination protocol.

Caption: A flowchart outlining the key steps for determining the melting point of a solid organic compound using the capillary method.

References

An In-depth Technical Guide on Bis(4-methoxyphenyl)acetonitrile and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide addresses the chemical properties, synthesis, and biological relevance of bis(4-methoxyphenyl)acetonitrile. Initial database searches revealed a scarcity of direct information for a compound explicitly named "this compound." However, extensive results were available for the closely related mono-substituted compound, (4-methoxyphenyl)acetonitrile, and for more complex structures containing the "bis(4-methoxyphenyl)" moiety. This guide will primarily focus on the well-documented (4-methoxyphenyl)acetonitrile, providing a comprehensive overview of its characteristics. Additionally, it will touch upon a related "bis" compound to offer context on the broader class of molecules.

Core Compound: (4-Methoxyphenyl)acetonitrile

(4-Methoxyphenyl)acetonitrile, also known as 4-methoxybenzyl cyanide, is an organic compound featuring a 4-methoxyphenyl group attached to an acetonitrile moiety.[1] It is a well-characterized intermediate in various chemical syntheses.

Physicochemical Data

A summary of the key quantitative data for (4-methoxyphenyl)acetonitrile is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₉H₉NO | [1][2] |

| Molecular Weight | 147.17 g/mol | [2][3] |

| CAS Number | 104-47-2 | [1][2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 286-287 °C | [4] |

| Density | 1.085 g/mL at 25 °C |

Experimental Protocols

Synthesis of (4-Methoxyphenyl)acetonitrile:

A common method for the synthesis of (4-methoxyphenyl)acetonitrile involves the reaction of anisyl alcohol with hydrochloric acid to form anisyl chloride, which is then reacted with sodium cyanide.

-

Step 1: Formation of Anisyl Chloride: Anisyl alcohol is vigorously stirred with concentrated hydrochloric acid. The resulting anisyl chloride is then separated and dried.

-

Step 2: Cyanation: The dried anisyl chloride is refluxed with finely powdered sodium cyanide and sodium iodide in dry acetone.

-

Workup: After cooling, the reaction mixture is filtered, and the acetone is removed by distillation. The residue is taken up in benzene, washed with hot water, and dried. The final product is purified by distillation under reduced pressure.

A visual representation of this synthetic workflow is provided below.

Caption: Synthetic workflow for (4-methoxyphenyl)acetonitrile.

Related "Bis" Compound: 4,5-Bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile

While information on the specific molecule "this compound" is limited, a related and more complex compound, 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile, has been studied for its biological activity.

Biological Activity

This pyrrole derivative has been investigated as an anti-inflammatory agent.[5] Studies have correlated its plasma levels with its biological effects in animal models of arthritis.[5] The compound was administered orally to dogs and rats, and its concentration in the blood was measured over time using thin-layer chromatography, fluorescence spectrometry, and UV spectrophotometry.[5]

The potential anti-inflammatory action of such compounds could involve pathways related to inflammation modulation. A simplified, hypothetical signaling pathway is depicted below.

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

This technical guide provides a detailed overview of (4-methoxyphenyl)acetonitrile, a compound for which extensive data is available and which is structurally related to the requested "this compound." The lack of specific information on the "bis" compound in readily accessible scientific databases suggests it may be a novel or less-studied molecule. The information provided herein on the synthesis and properties of the mono-substituted analog, along with insights into a more complex "bis" derivative, offers a valuable starting point for researchers and drug development professionals interested in this class of compounds. Further research into the synthesis and biological evaluation of 2,2-bis(4-methoxyphenyl)acetonitrile is warranted to elucidate its potential applications.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 2-(4-METHOXYPHENYL)ACETONITRILE | CAS 104-47-2 [matrix-fine-chemicals.com]

- 3. (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atul.co.in [atul.co.in]

- 5. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile of Bis(4-methoxyphenyl)acetonitrile

Executive Summary

This technical guide addresses the solubility of bis(4-methoxyphenyl)acetonitrile. A thorough search of scientific literature and chemical databases reveals a notable absence of specific, quantitative solubility data for this compound. The information available primarily pertains to the mono-substituted analogue, (4-methoxyphenyl)acetonitrile (CAS 104-47-2), which has different physicochemical properties.

In light of the unavailable specific data, this document provides a comprehensive framework for researchers to determine the solubility of this compound experimentally. It outlines established protocols for qualitative and quantitative solubility assessment and discusses the key physicochemical factors that govern the solubility of crystalline organic compounds. Furthermore, this guide presents standardized workflows and logical models as visual diagrams to aid in experimental design.

Introduction to this compound

This compound, also known as 2,2-bis(p-anisyl)acetonitrile, is a diarylacetonitrile derivative. Its structure, featuring two methoxy-substituted phenyl rings attached to a central acetonitrile carbon, suggests it is a relatively large, non-polar, and crystalline solid at room temperature. These characteristics are critical in predicting its solubility behavior, indicating likely poor aqueous solubility but potentially higher solubility in various organic solvents. For researchers in drug development, understanding the solubility is a critical first step in formulation, as it directly impacts bioavailability and delivery mechanisms.

Solubility Data

Table 1: Experimental Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method Used |

|---|---|---|---|---|

| Water | TBD | TBD | TBD | e.g., Gravimetric |

| Ethanol | TBD | TBD | TBD | e.g., HPLC |

| Methanol | TBD | TBD | TBD | e.g., HPLC |

| Acetone | TBD | TBD | TBD | e.g., Gravimetric |

| Acetonitrile | TBD | TBD | TBD | e.g., HPLC |

| Dichloromethane | TBD | TBD | TBD | e.g., Gravimetric |

| Dimethyl Sulfoxide | TBD | TBD | TBD | e.g., HPLC |

| Toluene | TBD | TBD | TBD | e.g., Gravimetric |

| Hexane | TBD | TBD | TBD | e.g., Gravimetric |

| Phosphate Buffer | TBD | TBD | TBD | e.g., HPLC |

TBD: To Be Determined experimentally.

Experimental Protocols for Solubility Determination

To address the absence of data, the following are detailed, standardized protocols for determining the solubility of a solid organic compound like this compound.

Protocol 1: Gravimetric Method for Thermodynamic Solubility

This method determines the equilibrium (thermodynamic) solubility of a compound in a specific solvent at a controlled temperature. It is reliable for compounds that are stable and non-volatile.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., 5 mL) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the vial in a temperature-controlled environment, such as a shaker bath, for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[1] The rate of dissolution decreases as the solution approaches saturation, so sufficient time is critical.[1]

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle.[1] To ensure complete removal of undissolved solid, centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes).

-

Sample Collection: Carefully withdraw a precise volume (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette.[1]

-

Solvent Evaporation: Transfer the aliquot to a pre-weighed, dry container. Remove the solvent under vacuum or by gentle heating in a vacuum oven until a constant weight of the dried solid is achieved.[1]

-

Calculation: Weigh the container with the dried solute. The solubility is calculated by subtracting the tare weight to find the mass of the dissolved solid and dividing it by the volume of the aliquot taken.[1]

Protocol 2: Qualitative Solubility Classification

This protocol provides a rapid assessment of a compound's solubility in various aqueous solutions to classify it based on its acidic, basic, or neutral properties.[2][3][4]

Methodology:

-

Water Solubility: Add approximately 25 mg of the compound to 0.75 mL of deionized water in a test tube. Shake vigorously for 60 seconds.[2][5] If the compound dissolves completely, it is classified as water-soluble.

-

Acid/Base Solubility Tests (if water-insoluble):

-

5% NaOH Test: To a fresh sample (25 mg), add 0.75 mL of 5% aqueous NaOH. Shake vigorously. Solubility indicates the presence of an acidic functional group.[2][4]

-

5% NaHCO₃ Test: To a fresh sample (25 mg), add 0.75 mL of 5% aqueous NaHCO₃. Shake vigorously. Solubility suggests a strongly acidic functional group.[2][3]

-

5% HCl Test: To a fresh sample (25 mg), add 0.75 mL of 5% aqueous HCl. Shake vigorously. Solubility indicates the presence of a basic functional group (e.g., an amine).[2][3][4]

-

-

Concentrated Acid Test (if insoluble in all above):

-

Carefully add 25 mg of the compound to 0.5 mL of cold, concentrated H₂SO₄. Solubility (often accompanied by a color change) suggests the presence of neutral compounds containing oxygen, nitrogen, or double/triple bonds.[4] Compounds that are insoluble are typically inert hydrocarbons or some aromatic compounds.[4]

-

Visualized Workflows and Relationships

To further assist researchers, the following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing it.

Caption: Gravimetric solubility determination workflow.

Caption: Key factors influencing compound solubility.

References

Spectroscopic and Synthetic Overview of Diarylacetonitriles: A Technical Guide

A comprehensive analysis of spectroscopic and synthetic data for bis(4-methoxyphenyl)acetonitrile could not be compiled due to the limited availability of specific experimental data for this compound in the reviewed scientific literature. As a representative and well-characterized alternative from the diarylacetonitrile class, this guide presents a detailed overview of the spectroscopic and synthetic data for Diphenylacetonitrile.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a consolidated resource on the spectroscopic properties and synthesis of diphenylacetonitrile, a core structure in many biologically active molecules.

Spectroscopic Data for Diphenylacetonitrile

The following tables summarize the key spectroscopic data for diphenylacetonitrile, facilitating its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for Diphenylacetonitrile

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.25 - 7.45 | m | 10H | Aromatic protons |

| 5.15 | s | 1H | Methine proton (-CH) |

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for Diphenylacetonitrile

| Chemical Shift (δ) ppm | Assignment |

| 136.5 | Quaternary aromatic carbons |

| 129.2 | Aromatic CH |

| 128.9 | Aromatic CH |

| 127.8 | Aromatic CH |

| 118.5 | Nitrile carbon (-CN) |

| 42.0 | Methine carbon (-CH) |

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data for Diphenylacetonitrile

| Wavenumber (cm⁻¹) | Assignment |

| 3060 - 3030 | Aromatic C-H stretch |

| 2245 | Nitrile (-C≡N) stretch |

| 1600, 1495, 1450 | Aromatic C=C stretch |

Table 4: Mass Spectrometry Data for Diphenylacetonitrile

| m/z | Interpretation |

| 193 | [M]⁺ (Molecular ion) |

| 165 | [M - HCN]⁺ |

| 116 | [C₉H₈]⁺ |

Experimental Protocols

2.1 Synthesis of Diphenylacetonitrile

A common method for the synthesis of diphenylacetonitrile is the reaction of benzyl cyanide with bromobenzene in the presence of a strong base, such as sodium amide in liquid ammonia.

-

Materials: Benzyl cyanide, bromobenzene, sodium amide, liquid ammonia, diethyl ether.

-

Procedure:

-

A solution of sodium amide in liquid ammonia is prepared in a three-necked flask equipped with a stirrer and a condenser.

-

Benzyl cyanide, dissolved in diethyl ether, is added dropwise to the sodium amide solution at -33°C (boiling point of ammonia).

-

After stirring for a period to ensure the formation of the anion, bromobenzene is added slowly.

-

The reaction is stirred for several hours, and the ammonia is then allowed to evaporate.

-

The reaction mixture is quenched with water, and the organic layer is separated, washed, dried, and concentrated.

-

The crude product is purified by recrystallization or column chromatography to yield diphenylacetonitrile.

-

2.2 Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a thin film on a salt plate or as a KBr pellet.

-

Mass Spectrometry: Mass spectra are typically acquired using an electron ionization (EI) source.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of diphenylacetonitrile.

Caption: Synthesis and spectroscopic characterization workflow for diphenylacetonitrile.

Biological Relevance of Diarylacetonitrile Derivatives

While specific data for this compound is scarce, the broader class of diarylacetonitrile derivatives has attracted significant interest in medicinal chemistry. These compounds have been investigated for a range of biological activities, including their potential as anticancer agents[1]. The structural motif of a diarylacetonitrile can be found in various pharmacologically active molecules, and their synthesis and modification are of considerable importance in the development of new therapeutic agents. The methoxy-substituted derivatives, in particular, are often explored due to the electron-donating nature of the methoxy group, which can influence the electronic properties and biological interactions of the molecule.

References

In-depth Technical Guide: NMR Spectral Analysis of Bis(4-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) spectrum of bis(4-methoxyphenyl)acetonitrile. Due to the absence of publicly available experimental spectra for this specific compound, this guide leverages spectral data from analogous compounds and established principles of NMR spectroscopy to present a comprehensive theoretical spectrum. This document also outlines a standard experimental protocol for acquiring high-quality NMR data.

Predicted NMR Spectral Data

The chemical structure of this compound dictates a specific pattern of signals in its ¹H and ¹³C NMR spectra. The molecule possesses symmetry, with two identical 4-methoxyphenyl groups attached to a central methine carbon, which also bears a nitrile group. This symmetry simplifies the expected spectrum.

Predicted ¹H NMR Spectrum

The expected chemical shifts (δ) for the protons in this compound are summarized in the table below. These predictions are based on the analysis of similar structures containing p-methoxyphenyl and benzyl nitrile moieties.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Notes |

| H-α (methine) | ~ 5.0 - 5.5 | Singlet (s) | 1H | The chemical shift is downfield due to the deshielding effects of the two adjacent aromatic rings and the nitrile group. |

| H-2, H-6 (aromatic) | ~ 7.2 - 7.4 | Doublet (d) | 4H | Protons ortho to the methine-substituted carbon. They are expected to be a doublet due to coupling with H-3 and H-5. |

| H-3, H-5 (aromatic) | ~ 6.8 - 7.0 | Doublet (d) | 4H | Protons meta to the methine-substituted carbon and ortho to the methoxy group. They are expected to be a doublet due to coupling with H-2 and H-6. |

| -OCH₃ (methoxy) | ~ 3.8 | Singlet (s) | 6H | The six equivalent protons of the two methoxy groups will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum

The predicted chemical shifts for the carbon atoms in this compound are detailed below. The symmetry of the molecule results in fewer signals than the total number of carbon atoms.

| Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-α (methine) | ~ 40 - 50 | The quaternary carbon of the nitrile group shields the methine carbon. |

| C≡N (nitrile) | ~ 118 - 122 | Typical chemical shift for a nitrile carbon. |

| C-1 (aromatic) | ~ 128 - 132 | The ipso-carbon atom attached to the methine group. |

| C-2, C-6 (aromatic) | ~ 128 - 130 | Aromatic carbons ortho to the methine-substituted carbon. |

| C-3, C-5 (aromatic) | ~ 114 - 116 | Aromatic carbons meta to the methine-substituted carbon, shielded by the electron-donating methoxy group. |

| C-4 (aromatic) | ~ 159 - 161 | The aromatic carbon atom bonded to the oxygen of the methoxy group. |

| -OCH₃ (methoxy) | ~ 55 - 56 | The carbon atom of the methoxy group. |

Experimental Protocol for NMR Spectroscopy

To obtain high-resolution ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of purified this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for similar compounds. Other potential solvents include acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for referencing the chemical shifts (δ = 0.00 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.

2.2. NMR Instrument Parameters

The following are general parameters for a standard 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Receiver Gain: Adjust automatically or manually to optimize signal-to-noise without causing receiver overload.

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A range of approximately -2 to 12 ppm is generally sufficient.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to singlets for each carbon.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

Receiver Gain: Adjust automatically or manually.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range of approximately 0 to 200 ppm.

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the spectrum by setting the chemical shift of the internal standard (TMS) to 0.00 ppm.

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Peak Picking: Identify and list the chemical shifts of all peaks in both ¹H and ¹³C spectra.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Caption: Chemical structure and NMR workflow.

Caption: Predicted NMR signal assignments.

An In-depth Technical Guide to the Infrared Spectrum Analysis of Bis(4-methoxyphenyl)acetonitrile

This guide provides a comprehensive analysis of the infrared (IR) spectrum of bis(4-methoxyphenyl)acetonitrile, a crucial tool for researchers, scientists, and professionals in drug development for confirming the molecular structure and identifying key functional groups.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups. The expected absorption bands, their corresponding vibrational modes, and predicted intensities are summarized in the table below. These predictions are based on established group frequency correlations for organic molecules.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic (Ar-H) | Medium to Weak |

| 2950 - 2850 | C-H Stretch | Aliphatic (methine) | Medium to Weak |

| 2260 - 2220 | C≡N Stretch | Nitrile | Medium, Sharp |

| ~1610, ~1510, ~1450 | C=C Stretch (in-ring) | Aromatic Ring | Medium |

| 1300 - 1200 | Asymmetric C-O-C Stretch | Aryl Ether | Strong |

| 1150 - 1010 | Symmetric C-O-C Stretch | Aryl Ether | Strong |

| 860 - 800 | C-H Out-of-Plane Bend ("oop") | p-Disubstituted Benzene | Strong |

Analysis of Key Functional Group Regions:

-

Nitrile (C≡N) Stretching: A sharp, medium-intensity absorption is expected in the 2260-2220 cm⁻¹ region.[1][2][3] The presence of this peak is a strong indicator of the nitrile functional group.[2][3] Conjugation with the aromatic rings may shift this peak to the lower end of the range.[2][3]

-

Aromatic C-H and C=C Stretching: The aromatic nature of the two phenyl rings will give rise to C-H stretching vibrations between 3100 and 3000 cm⁻¹.[1][4] Additionally, characteristic C=C in-ring stretching vibrations are expected at approximately 1610, 1510, and 1450 cm⁻¹.[1]

-

Aryl Ether (C-O) Stretching: As an aryl ether, this compound will exhibit strong C-O stretching bands. An asymmetric C-O-C stretch is anticipated between 1300 and 1200 cm⁻¹, and a symmetric stretch is expected in the 1050-1010 cm⁻¹ range.[5][6][7][8][9]

-

Para-Substitution on Benzene Ring: The para-substitution pattern on the benzene rings is confirmed by a strong C-H out-of-plane bending vibration in the 860-800 cm⁻¹ region.[10][11]

-

Aliphatic C-H Stretching: The single hydrogen on the carbon adjacent to the nitrile group (the methine proton) will produce a weak to medium C-H stretching band in the 2950-2850 cm⁻¹ range.[12]

Experimental Protocols for Infrared Spectrum Acquisition

The following protocols detail standard procedures for obtaining the infrared spectrum of a solid sample such as this compound. The Attenuated Total Reflectance (ATR) method is generally preferred for its simplicity and minimal sample preparation.

Protocol 1: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

This is a common and convenient method for solid samples.[13][14][15][16]

-

Instrument and Sample Preparation:

-

Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[17][18] Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue, then allow it to dry completely.

-

Obtain a small amount (a few milligrams) of the solid this compound sample.[18] The sample should be dry and free of solvents.[14]

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, run a background spectrum. This will account for any atmospheric interferences (e.g., CO₂, water vapor) and instrumental artifacts.

-

-

Sample Analysis:

-

Place the solid sample directly onto the center of the ATR crystal.[17]

-

Lower the press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.[13][17]

-

Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Cleaning:

-

After the measurement, retract the press arm, remove the sample, and clean the ATR crystal surface thoroughly as described in step 1.

-

Protocol 2: Potassium Bromide (KBr) Pellet Method

This is a traditional transmission method for solid samples.[19][20][21][22]

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the this compound sample and about 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder.[17][21][22] The KBr must be completely dry to avoid a broad O-H absorption from water in the spectrum.[20][21]

-

Using an agate mortar and pestle, thoroughly grind and mix the sample and KBr until a fine, homogeneous powder is obtained.[17][19][20]

-

-

Pellet Formation:

-

Transfer the powder mixture into a pellet die.

-

Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for a few minutes to form a thin, transparent, or translucent pellet.[20]

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire the infrared spectrum. It is advisable to run a background spectrum with an empty sample holder prior to analyzing the sample.

-

-

Post-Analysis:

-

Dispose of the KBr pellet appropriately.

-

Thoroughly clean the mortar, pestle, and pellet die with a suitable solvent and dry them completely.[20]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound using ATR-FTIR spectroscopy.

Caption: Workflow for ATR-FTIR Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 7. m.youtube.com [m.youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. spectra-analysis.com [spectra-analysis.com]

- 12. vpl.astro.washington.edu [vpl.astro.washington.edu]

- 13. agilent.com [agilent.com]

- 14. community.wvu.edu [community.wvu.edu]

- 15. amherst.edu [amherst.edu]

- 16. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 17. drawellanalytical.com [drawellanalytical.com]

- 18. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 19. What Is Kbr Pellet Technique? Master Solid Sample Ftir Analysis With Clear Pellets - Kintek Solution [kindle-tech.com]

- 20. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]

- 21. shimadzu.com [shimadzu.com]

- 22. scienceijsar.com [scienceijsar.com]

An In-depth Technical Guide to the Mass Spectrometry of Bis(4-methoxyphenyl)acetonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of bis(4-methoxyphenyl)acetonitrile. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages data from closely related analogs, particularly (4-methoxyphenyl)acetonitrile, to predict fragmentation patterns and outline plausible experimental protocols. This document is intended to serve as a robust starting point for researchers developing analytical methods for this and similar compounds.

Introduction

This compound is an organic compound with potential applications in medicinal chemistry and materials science. Its structural similarity to compounds with known biological activities, such as anti-inflammatory agents and modulators of transcription factors like Oct3/4, suggests its potential as a scaffold in drug discovery. Mass spectrometry is an indispensable tool for the structural elucidation and quantification of such molecules. This guide details predicted mass spectral behavior and provides comprehensive experimental protocols for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Predicted Mass Spectrometry Data

The mass spectral data for this compound is predicted based on the known fragmentation of (4-methoxyphenyl)acetonitrile and general principles of mass spectrometry.

Predicted Electron Ionization (EI) Mass Spectrum

Electron ionization is a "hard" ionization technique that typically induces extensive fragmentation, providing a detailed structural fingerprint of the analyte. The predicted major fragments for this compound under EI are presented in Table 1. The fragmentation is expected to be initiated by the loss of a hydrogen atom or a methoxy group, followed by further cleavages of the molecular ion.

| Predicted m/z | Predicted Ion Structure | Predicted Fragmentation Pathway |

| 253 | [M]+• | Molecular ion |

| 252 | [M-H]+ | Loss of a hydrogen radical |

| 238 | [M-CH3]+ | Loss of a methyl radical from a methoxy group |

| 222 | [M-OCH3]+ | Loss of a methoxy radical |

| 134 | [CH(C6H4OCH3)]+ | Cleavage of the bond between the two phenyl rings |

| 121 | [C6H4OCH3]+ | Benzyl cation with methoxy group |

| 107 | [C7H7O]+ | Tropylium ion derivative |

| 92 | [C6H4O]+• | Phenoxy radical cation |

| 77 | [C6H5]+ | Phenyl cation |

Table 1: Predicted Major Fragments in the EI Mass Spectrum of this compound

Predicted Electrospray Ionization (ESI) Mass Spectrum

Electrospray ionization is a "soft" ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or other adducts with minimal fragmentation. This is particularly useful for determining the molecular weight of the analyte.

| Predicted m/z | Predicted Ion | Ionization Mode |

| 254.12 | [M+H]⁺ | Positive |

| 276.10 | [M+Na]⁺ | Positive |

| 292.07 | [M+K]⁺ | Positive |

Table 2: Predicted Ions in the ESI Mass Spectrum of this compound

Experimental Protocols

The following are detailed, plausible experimental protocols for the analysis of this compound using GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is designed for the separation and identification of this compound using a standard capillary GC-MS system.

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of high-purity dichloromethane or ethyl acetate.

-

Perform serial dilutions to achieve a final concentration range of 1-100 µg/mL.

-

If derivatization is desired to improve volatility, silylation can be performed using a reagent such as BSTFA with 1% TMCS.

GC-MS Instrumentation and Parameters:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent)

-

GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute.

-

Ramp: 15 °C/min to 300 °C.

-

Hold: 5 minutes at 300 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Ion Source: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: m/z 40-550

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

This protocol is suitable for the analysis of this compound using a reverse-phase LC-MS system with electrospray ionization.

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of acetonitrile or methanol.

-

Perform serial dilutions with the initial mobile phase composition to a final concentration range of 0.1-10 µg/mL.

LC-MS Instrumentation and Parameters:

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class System (or equivalent)

-

Mass Spectrometer: Waters Xevo TQ-S micro (or equivalent)

-

LC Column: C18 reverse-phase column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient Elution:

-

0-1 min: 30% B

-

1-5 min: 30% to 95% B

-

5-6 min: 95% B

-

6-6.1 min: 95% to 30% B

-

6.1-8 min: 30% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

MS Ion Source: Electrospray Ionization (ESI), positive ion mode

-

Capillary Voltage: 3.0 kV

-

Cone Voltage: 30 V

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

Cone Gas Flow: 50 L/hr

-

Desolvation Gas Flow: 800 L/hr

-

Mass Range: m/z 100-600

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound.

Caption: General workflow for the mass spectrometric analysis.

Hypothetical Signaling Pathway

Given that compounds structurally related to this compound have shown potential as anti-inflammatory agents, the following diagram illustrates a simplified, hypothetical signaling pathway that could be modulated by such a compound. This is a conceptual representation and has not been experimentally validated for this compound.

Caption: Hypothetical anti-inflammatory signaling pathway.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound for researchers in drug development and related scientific fields. While direct experimental data remains to be published, the predictive models for fragmentation and the detailed experimental protocols offered herein provide a strong basis for method development and structural confirmation. The provided workflows and hypothetical signaling pathway serve to place the analytical chemistry of this compound within a broader scientific context. It is recommended that researchers validate these predicted fragmentation patterns and optimize the suggested protocols for their specific instrumentation and analytical needs.

An In-depth Technical Guide on the Crystal Structure of Bis(4-methoxyphenyl)acetonitrile Analogs

Disclaimer: Extensive searches of chemical and crystallographic databases did not yield a publicly available crystal structure for bis(4-methoxyphenyl)acetonitrile. This guide therefore presents a detailed analysis of a closely related compound, bis(4-methoxyphenyl) malonate , which shares the core bis(4-methoxyphenyl) moiety. This information is intended to provide valuable structural insights that may be applicable to the target molecule.

Introduction

This compound and its analogs are of significant interest to researchers in medicinal chemistry and materials science due to their potential applications stemming from their diaryl structures. Understanding the three-dimensional arrangement of these molecules in the solid state is crucial for structure-activity relationship (SAR) studies, polymorphism screening, and the rational design of new derivatives with tailored properties.

This technical guide provides a comprehensive overview of the crystal structure and crystallographic data for bis(4-methoxyphenyl) malonate. It includes detailed experimental protocols for its synthesis and single-crystal X-ray diffraction analysis, presented to aid researchers in their own investigations of similar compounds.

Crystal Structure Analysis of Bis(4-methoxyphenyl) Malonate

The crystal structure of bis(4-methoxyphenyl) malonate (C₁₇H₁₆O₆) was determined by single-crystal X-ray diffraction. The molecule exhibits interesting structural features, including crystallographic twofold symmetry.

Crystallographic Data

The key crystallographic data and structure refinement parameters for bis(4-methoxyphenyl) malonate are summarized in the table below.

| Parameter | Value |

| Empirical Formula | C₁₇H₁₆O₆ |

| Formula Weight | 316.31 g/mol |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 18.339(2) |

| b (Å) | 8.118(1) |

| c (Å) | 10.596(1) |

| α (°) | 90 |

| β (°) | 104.49(1) |

| γ (°) | 90 |

| Volume (ų) | 1525.2(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.378 |

| Absorption Coeff. (mm⁻¹) | 0.103 |

| F(000) | 664 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| Radiation (Å) | MoKα (λ = 0.71073) |

| Temperature (K) | 293(2) |

| Reflections Collected | 7326 |

| Independent Reflections | 1342 [R(int) = 0.026] |

| Final R indices [I > 2σ(I)] | R1 = 0.042, wR2 = 0.118 |

| R indices (all data) | R1 = 0.054, wR2 = 0.126 |

Molecular Geometry

The complete molecule is generated by a crystallographic twofold rotation axis that passes through the central methylene carbon atom. A notable feature is the dihedral angle between the two benzene rings, which is 79.31(12)°. The methoxy group is nearly coplanar with its attached benzene ring.[1]

| Selected Bond Lengths (Å) | Selected Bond Angles (°) | ||

| O1-C1 | 1.369(2) | C2-O1-C1 | 117.8(1) |

| O2-C7 | 1.394(2) | C8-O2-C7 | 120.3(1) |

| O3-C8 | 1.198(2) | O2-C7-C6 | 116.5(1) |

| C1-C2 | 1.381(2) | O2-C7-C2 | 124.8(1) |

Experimental Protocols

Synthesis of Bis(4-methoxyphenyl) Malonate[1]

A mixture of malonic acid (1 mmol) and phosphorous oxychloride (POCl₃) was stirred for approximately one hour at 30°C. To this mixture, 4-methoxyphenol (2 mmol) was added, and the reaction mixture was heated to 50°C for 30 minutes. The resulting solid was washed with a sodium bicarbonate solution and then with water. The crude product was recrystallized from an ethanol-chloroform mixture to yield colorless single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

A suitable single crystal is mounted on a diffractometer. X-ray intensity data are collected at a specific temperature (e.g., 293 K) using monochromatic radiation (e.g., MoKα). The collected data are processed to yield the unit cell parameters and intensity statistics. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow from synthesis to crystal structure determination.

Caption: Experimental workflow for the synthesis and structural analysis of bis(4-methoxyphenyl) malonate.

Molecular Structure and Interactions

The diagram below depicts the key intramolecular relationships within the bis(4-methoxyphenyl) malonate molecule.

References

An In-depth Technical Guide to Diarylacetonitriles, with a Focus on the Putative Bis(4-methoxyphenyl)acetonitrile

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of chemical literature and databases did not yield specific information or experimental data for a compound explicitly named "Bis(4-methoxyphenyl)acetonitrile." The information presented herein is based on the general class of diarylacetonitriles and proposes a likely structure and potential methodologies for the synthesis and characterization of 2,2-bis(4-methoxyphenyl)acetonitrile, a plausible interpretation of the requested topic.

Introduction to Diarylacetonitriles

Diarylacetonitriles are a class of organic compounds characterized by a nitrile group (-CN) attached to a carbon atom which is, in turn, bonded to two aryl groups. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as chemical intermediates.[1][2] The electronic and steric properties of the aryl substituents can be readily modified, allowing for the fine-tuning of the molecule's overall characteristics.

While specific data for this compound is not available, this guide will provide a comprehensive overview of the synthesis, properties, and potential applications of diarylacetonitriles, which can be extrapolated to the target compound.

Proposed Chemical Structure of this compound

The most probable structure for a compound named "this compound" is 2,2-bis(4-methoxyphenyl)acetonitrile. This structure features a central carbon atom bonded to a nitrile group and two 4-methoxyphenyl groups.

Caption: Proposed chemical structure of 2,2-bis(4-methoxyphenyl)acetonitrile.

Physicochemical Properties of Related Diarylacetonitriles

While no specific data exists for this compound, the table below summarizes key properties of the related mono-substituted compound, (4-methoxyphenyl)acetonitrile, and the parent diphenylacetonitrile, to provide a comparative reference.

| Property | (4-Methoxyphenyl)acetonitrile | Diphenylacetonitrile |

| CAS Number | 104-47-2[3] | 86-29-3 |

| Molecular Formula | C₉H₉NO[3] | C₁₄H₁₁N |

| Molecular Weight | 147.17 g/mol [4] | 193.24 g/mol |

| Melting Point | 8 °C | 71-73 °C |

| Boiling Point | 286-287 °C | 181 °C at 12 mmHg |

| Appearance | Colorless to pale yellow liquid or solid[3] | Solid |

Experimental Protocols for the Synthesis of Diarylacetonitriles

Several synthetic routes are available for the preparation of diarylacetonitriles. The following protocols are general methods that could likely be adapted for the synthesis of 2,2-bis(4-methoxyphenyl)acetonitrile.

Method 1: Cyanation of Diaryl Ketones

A facile synthesis of diarylacetonitriles involves the reaction of a diaryl ketone with trimethylsilyl cyanide.

Reaction Scheme:

Ar₂C=O + (CH₃)₃SiCN → Ar₂C(OSi(CH₃)₃)CN → Ar₂CHCN

General Protocol:

-

To a solution of the diaryl ketone (e.g., 4,4'-dimethoxybenzophenone) in a dry, aprotic solvent such as dichloromethane or acetonitrile, add an equimolar amount of trimethylsilyl cyanide.

-

A catalytic amount of a Lewis acid (e.g., zinc iodide or trimethylsilyl triflate) is added to the reaction mixture.

-

The reaction is stirred at room temperature or gentle heating until the starting material is consumed (monitored by TLC or GC).

-

The reaction is quenched by the addition of an aqueous acid solution (e.g., 1M HCl).

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography or recrystallization.

Method 2: Arylation of Arylacetonitriles

Another common approach is the arylation of a pre-existing arylacetonitrile.

Reaction Scheme:

Ar-CH₂CN + Ar'-X → Ar(Ar')CHCN

General Protocol:

-

To a solution of an arylacetonitrile (e.g., 4-methoxyphenylacetonitrile) in a dry, polar aprotic solvent such as DMF or DMSO, a strong base (e.g., sodium hydride or LDA) is added at a low temperature (e.g., 0 °C or -78 °C) to generate the carbanion.

-

An aryl halide (e.g., 4-methoxybromobenzene) is then added to the reaction mixture.

-

A palladium catalyst and a suitable ligand (e.g., Pd(dba)₂ and Xantphos) are often required for this cross-coupling reaction.

-

The reaction mixture is heated until the starting materials are consumed.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

-

Purification is typically achieved by column chromatography.

Caption: General synthetic workflows for the preparation of diarylacetonitriles.

Potential Applications in Drug Development and Research

Diarylacetonitrile derivatives have been investigated for a range of biological activities, making them attractive scaffolds for drug discovery.

-

Anticancer Activity: Certain diarylacetonitriles have shown potential as anticancer agents. Their mechanism of action can involve the inhibition of tubulin polymerization, similar to other antimitotic drugs.

-

Neuroprotective Effects: Some diarylacetonitrile compounds have been explored for their neuroprotective properties, potentially through the modulation of ion channels or receptor activity in the central nervous system.

-

Anti-inflammatory Properties: The diarylacetonitrile scaffold has been utilized in the design of novel anti-inflammatory agents.

-

Molecular Probes: Diarylacetonitriles have been employed as fluorescent molecular probes to detect mechanoradicals in polymers, showcasing their utility in materials science research.[1][5]

The presence of two methoxyphenyl groups in the proposed structure of this compound suggests that it could exhibit interesting biological properties, as the methoxy group is a common feature in many bioactive molecules.

Conclusion

While specific data for this compound remains elusive in the current scientific literature, this guide provides a comprehensive framework for understanding its likely chemical nature and potential. By examining the broader class of diarylacetonitriles, we can infer probable synthetic routes, physicochemical properties, and areas of potential application. The methodologies and data presented here offer a solid foundation for any researcher or drug development professional interested in the synthesis and evaluation of this and related diarylacetonitrile compounds. Further experimental investigation is required to fully characterize the chemical and biological profile of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 对甲氧基苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. A Diarylacetonitrile as a Molecular Probe for the Detection of Polymeric Mechanoradicals in the Bulk State through a Radical Chain-Transfer Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Bis(4-methoxyphenyl)acetonitrile Core and Its Derivatives

Disclaimer: Direct scientific literature on the specific molecule "bis(4-methoxyphenyl)acetonitrile" is scarce. This guide provides a comprehensive review of its constituent chemical precursor, (4-methoxyphenyl)acetonitrile, and a key, biologically active derivative, 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile, to offer valuable insights for researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold represents an intriguing chemical structure for potential applications in medicinal chemistry and materials science. The presence of two electron-rich methoxyphenyl groups suggests the potential for unique electronic and biological properties. While the parent molecule remains largely uncharacterized in public literature, an analysis of its precursors and known derivatives provides a foundation for future research and development. This technical guide will delve into the synthesis and properties of the key building block, (4-methoxyphenyl)acetonitrile, and explore the biological activity of a complex derivative, 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile, which has shown promise as an anti-inflammatory agent.

(4-Methoxyphenyl)acetonitrile: A Key Synthetic Precursor

(4-Methoxyphenyl)acetonitrile, also known as p-anisylacetonitrile, is a crucial intermediate in the synthesis of various pharmaceuticals and organic compounds.[1] It is a colorless to pale-yellow liquid at room temperature.[2]

Physicochemical and Spectroscopic Data

| Property | Value | Reference(s) |

| CAS Number | 104-47-2 | [1] |

| Molecular Formula | C₉H₉NO | [1] |

| Molecular Weight | 147.17 g/mol | [2] |

| Boiling Point | 286-287 °C | |

| Density | 1.085 g/mL at 25 °C | |

| Refractive Index | n20/D 1.531 | |

| ¹H NMR (CDCl₃) | δ 7.21 (d, 2H), 6.88 (d, 2H), 3.77 (s, 3H), 3.64 (s, 2H) | Inferred from similar compounds |

| IR (neat) | ν ~2245 cm⁻¹ (C≡N) | Inferred from nitrile group |

Experimental Protocol: Synthesis of (4-Methoxyphenyl)acetonitrile

The synthesis of (4-methoxyphenyl)acetonitrile can be achieved via the reaction of anisyl alcohol with hydrochloric acid to form anisyl chloride, followed by cyanation.[3]

Materials:

-

Anisyl alcohol (1 mole, 138 g)

-

Concentrated hydrochloric acid (248 mL)

-

Granular calcium chloride

-

Finely powdered sodium cyanide (1.5 moles, 73.6 g)

-

Sodium iodide (10 g)

-

Dry acetone (500 mL)

-

Benzene

-

Anhydrous sodium sulfate

Procedure:

-

In a 1-L flask, vigorously stir anisyl alcohol and concentrated hydrochloric acid for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the lower layer (anisyl chloride).

-

Dry the anisyl chloride over granular calcium chloride for approximately 30 minutes and then filter.

-

In a 2-L three-necked round-bottomed flask equipped with a stirrer and reflux condenser, combine the dried anisyl chloride, sodium cyanide, sodium iodide, and dry acetone.

-

Heat the mixture under reflux with vigorous stirring for 16-20 hours.

-

Cool the reaction mixture and filter with suction. Wash the solid residue with 200 mL of acetone.

-

Combine the filtrates and remove the acetone by distillation.

-

Dissolve the residual oil in 300 mL of benzene and wash with three 100-mL portions of hot water.

-

Dry the benzene solution over anhydrous sodium sulfate and remove the solvent by distillation under reduced pressure.

-

The resulting crude p-methoxyphenylacetonitrile can be purified by vacuum distillation.

Caption: Synthesis workflow for (4-Methoxyphenyl)acetonitrile.

Hypothetical Synthesis of this compound

While a definitive synthesis for this compound is not available in the reviewed literature, a plausible synthetic route can be proposed based on established organic chemistry principles. One potential method involves the alkylation of (4-methoxyphenyl)acetonitrile with 4-methoxybenzyl chloride in the presence of a strong base.

Proposed Reaction: The carbanion generated from the deprotonation of (4-methoxyphenyl)acetonitrile at the α-carbon could act as a nucleophile, attacking the electrophilic carbon of 4-methoxybenzyl chloride.

Hypothetical Protocol Outline:

-

Dissolve (4-methoxyphenyl)acetonitrile in a suitable aprotic solvent (e.g., THF, DMF).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Add a strong base (e.g., LDA, NaH) to generate the carbanion.

-

Slowly add a solution of 4-methoxybenzyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with a proton source (e.g., water, saturated ammonium chloride).

-

Perform an aqueous workup and extract the product with an organic solvent.

-

Purify the crude product using column chromatography.

Caption: Hypothetical synthesis of this compound.

4,5-Bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile: A Biologically Active Derivative

A more complex molecule containing the this compound core, 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile, has been investigated for its pharmacological properties.

Biological Activity

Studies have shown that this pyrrole derivative possesses anti-inflammatory and analgesic properties.[4] Research has correlated its plasma levels with its biological activity in animal models of arthritis.[4]

| Biological Activity | Species | Key Findings | Reference |

| Anti-inflammatory | Rats, Dogs | Effective in reducing inflammation in arthritis models. | [4] |

| Analgesic | Not specified | Exhibits pain-relieving properties. | Inferred from anti-inflammatory action |

| Pharmacokinetics | Rats, Dogs | The half-life and distribution of the compound have been studied. | [4] |

Proposed Mechanism of Action: COX Inhibition

Many pyrrole-containing compounds exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.[5][6][7][8] It is highly probable that 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile shares this mechanism of action. The COX enzyme exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is induced during inflammation and is the primary target for many anti-inflammatory drugs.[9]

Caption: Proposed mechanism of action via the COX pathway.

Conclusion and Future Directions

While "this compound" itself remains an elusive target in the current body of scientific literature, the analysis of its precursor and a key derivative provides a strong rationale for its further investigation. The established synthesis of (4-methoxyphenyl)acetonitrile offers a clear starting point for the development of a reliable synthetic route to the parent compound. The demonstrated anti-inflammatory activity of 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile highlights the potential of the this compound core as a scaffold for the design of novel therapeutic agents.

Future research should focus on:

-

The development and validation of a synthetic protocol for this compound.

-

Full characterization of this compound using modern spectroscopic techniques.

-

Screening of the parent compound and novel derivatives for a range of biological activities, including anti-inflammatory, anticancer, and antiviral properties.

-

Elucidation of the precise mechanism of action and signaling pathways modulated by these compounds.

Such efforts will undoubtedly contribute to a deeper understanding of the chemical and biological properties of this promising class of molecules and may lead to the discovery of new and effective therapeutic agents.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. atul.co.in [atul.co.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pyrrole moiety as a template for COX-1/COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Synthesis, Anti-Inflammatory Activity, and COX-1/2 Inhibition Profile of Some Novel Non-Acidic Polysubstituted Pyrazoles and Pyrano[2,3-c]pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of (4-Methoxyphenyl)acetonitrile

This document provides a detailed overview of the safety protocols and handling requirements for (4-methoxyphenyl)acetonitrile, a key intermediate in the pharmaceutical and agrochemical industries.[1] The information is intended for researchers, scientists, and professionals in drug development and other relevant fields.

Chemical Identification and Physicochemical Properties

(4-Methoxyphenyl)acetonitrile, also known as 4-methoxybenzyl cyanide, is an organic compound that typically appears as a clear, colorless to pale yellow liquid.[1][2] It is utilized in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals.[1][3]